molecular formula C20H19N3O4S2 B11619125 N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide

N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide

Cat. No.: B11619125
M. Wt: 429.5 g/mol
InChI Key: PMEUTMTXQIVWDZ-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C20H19N3O4S2 . This compound features a thiophene ring, a sulfonamide group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with thiophene-2-carboxamide in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-sulfamoylaniline under specific conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with various biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • N-(4-Methylphenyl)-2-thiophenecarboxamide
  • N-(4-Sulfamoylphenyl)-2-thiophenecarboxamide
  • N-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]benzamide

Uniqueness: N-[2-(4-Methylphenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]thiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and thiophene moieties allows for diverse interactions and reactivity, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-oxo-1-(4-sulfamoylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H19N3O4S2/c1-13-4-6-14(7-5-13)18(24)19(23-20(25)17-3-2-12-28-17)22-15-8-10-16(11-9-15)29(21,26)27/h2-12,19,22H,1H3,(H,23,25)(H2,21,26,27)

InChI Key

PMEUTMTXQIVWDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CS3

Origin of Product

United States

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